molecular formula C13H23NO4 B1427104 1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate CAS No. 1352305-12-4

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Cat. No. B1427104
M. Wt: 257.33 g/mol
InChI Key: SLPFKKMDHRUNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” is a chemical compound with the molecular formula C13H23NO4 . It has a molecular weight of 257.33 g/mol .


Synthesis Analysis

The synthesis of “1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” involves the reaction of 1-Boc-azepane-2-carboxylic acid with cesium carbonate and methyl iodide in tetrahydrofuran (THF). The reaction mixture is stirred for 18 hours, after which the solution is concentrated, diluted with ethyl acetate, and washed with water and saturated sodium chloride. The solution is then dried to yield the product .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” consists of a seven-membered azepane ring substituted with a tert-butyl group, a methyl group, and two carboxylate groups .


Physical And Chemical Properties Analysis

The boiling point of “1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate” is predicted to be 325.6±35.0 °C, and its density is predicted to be 1.071±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Key Intermediates in Drug Development

One application of derivatives similar to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate" is found in the practical synthesis of intermediates for Rho–kinase inhibitors, such as (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate. This compound is crucial for multikilogram production of Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization starting from commercially available aminopropanol, showcasing the compound's utility in large-scale pharmaceutical synthesis (Gomi et al., 2012).

Innovative Synthetic Routes

Another research focus has been on the synthesis of new aminocyclitols from cyclic allyl acetates, including compounds related to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate". These compounds are synthesized through stereoselective epoxidation and subsequent epoxide opening, leading to the creation of novel pseudosaccharides. This research underscores the versatility of such compounds in creating structurally diverse and complex molecules (Larin et al., 2014).

Development of Scalable Synthetic Methods

Research has also focused on scalable synthesis methods for related compounds, such as 1-bicyclo[1.1.1]pentylamine via hydrohydrazination reactions. These methods emphasize improvements in scalability, yield, safety, and cost, highlighting the potential for efficient production of complex organic compounds in industrial settings (Bunker et al., 2011).

Asymmetric Synthesis and Catalysis

Asymmetric synthesis is another area where compounds related to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate" find application. For example, the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine utilizes related compounds for ring-closing iodoamination, demonstrating the role of these compounds in producing chiral molecules with high selectivity (Brock et al., 2012).

Nucleophilic Substitutions and Radical Reactions

The versatility of tert-butyl phenylazocarboxylates, compounds related to "1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate", in synthetic organic chemistry is highlighted by their use in nucleophilic substitutions and radical reactions. These compounds serve as building blocks for modifying aromatic rings and generating aryl radicals, showcasing their broad utility in organic synthesis (Jasch et al., 2012).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl azepane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFKKMDHRUNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-tert-Butyl 2-methyl azepane-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.